2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid
Brand Name: Vulcanchem
CAS No.: 96683-95-3
VCID: VC4567306
InChI: InChI=1S/C10H13NO5/c1-2-15-10(14)11(7-9(12)13)6-8-4-3-5-16-8/h3-5H,2,6-7H2,1H3,(H,12,13)
SMILES: CCOC(=O)N(CC1=CC=CO1)CC(=O)O
Molecular Formula: C10H13NO5
Molecular Weight: 227.216

2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid

CAS No.: 96683-95-3

Cat. No.: VC4567306

Molecular Formula: C10H13NO5

Molecular Weight: 227.216

* For research use only. Not for human or veterinary use.

2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid - 96683-95-3

Specification

CAS No. 96683-95-3
Molecular Formula C10H13NO5
Molecular Weight 227.216
IUPAC Name 2-[ethoxycarbonyl(furan-2-ylmethyl)amino]acetic acid
Standard InChI InChI=1S/C10H13NO5/c1-2-15-10(14)11(7-9(12)13)6-8-4-3-5-16-8/h3-5H,2,6-7H2,1H3,(H,12,13)
Standard InChI Key STTIUFGEAKGSBM-UHFFFAOYSA-N
SMILES CCOC(=O)N(CC1=CC=CO1)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a glycine backbone substituted with an ethoxycarbonyl group (-OCO2_2C2_2H5_5) and a furan-2-ylmethyl moiety at the nitrogen atom. The furan ring introduces aromaticity and potential π-π stacking interactions, while the ethoxycarbonyl group enhances stability against enzymatic degradation . Key structural attributes include:

PropertyValue
Molecular formulaC10H13NO5\text{C}_{10}\text{H}_{13}\text{NO}_5
Molecular weight227.21 g/mol
Functional groupsEthoxycarbonyl, carboxylic acid, furan

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves multi-step protocols leveraging protection-deprotection strategies:

  • Glycine Functionalization:

    • Initial protection of the amino group in glycine using ethyl chloroformate to form the ethoxycarbonyl derivative.

    • Subsequent alkylation with furan-2-ylmethyl bromide introduces the furan moiety .

  • Optimized Conditions:

    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

    • Temperature: 0–25°C to minimize side reactions.

    • Catalysts: Triethylamine or diisopropylethylamine to scavenge HBr generated during alkylation.

Example Reaction Scheme:

Glycine+ClCO2C2H5BaseEthoxycarbonyl glycineFuran-2-ylmethyl bromideTarget Compound\text{Glycine} + \text{ClCO}_2\text{C}_2\text{H}_5 \xrightarrow{\text{Base}} \text{Ethoxycarbonyl glycine} \xrightarrow{\text{Furan-2-ylmethyl bromide}} \text{Target Compound}

Analytical Characterization

While specific spectral data are unavailable for this compound, analogous derivatives are typically characterized using:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns .

  • Mass Spectrometry: ESI-MS for molecular ion verification .

  • HPLC: Purity assessment (e.g., 95% purity reported for structurally related compounds) .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
2-[(Ethoxycarbonyl)(methyl)amino]acetic acidMethyl vs. furan-2-ylmethyl substitutionLimited enzyme interaction data
Ethyl 2-amino-2-(furan-2-yl)acetateEster vs. carboxylic acid functionalityFlavor/fragrance applications
H2N-PEG2-CH2COOH PEG linker instead of furanAutophagy induction, anti-inflammatory effects

The furan substitution in 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid enhances aromatic interactions compared to alkyl-substituted analogs, potentially improving target binding affinity .

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain unstudied.

  • Toxicity: No data available on acute or chronic toxicity.

Research Priorities

  • Mechanistic Studies: Elucidate interactions with biological targets using molecular docking and in vitro assays.

  • Synthetic Optimization: Develop greener protocols (e.g., microwave-assisted synthesis) to improve yields.

  • Material Applications: Explore use in stimuli-responsive polymers or MOFs.

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